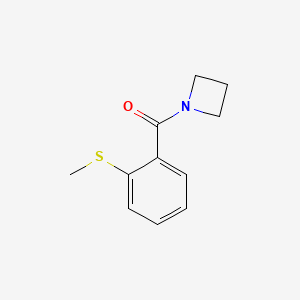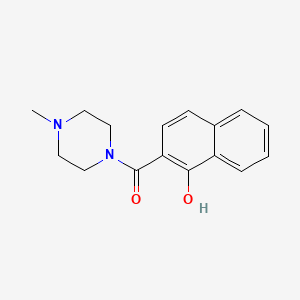
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide, also known as DMNPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNPC is a heterocyclic compound that belongs to the pyrazine family, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in bacterial and cancer cells. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has also been shown to inhibit the activity of various kinases and transcription factors in cancer cells, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of bacterial growth and the induction of apoptosis in cancer cells. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant activities, which may be beneficial for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. However, N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide also has some limitations, such as its poor solubility in water and some organic solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as material science and catalysis, and the elucidation of its mechanism of action at the molecular level. Furthermore, the development of N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide derivatives with improved properties and activities may also be an interesting direction for future research.
Conclusion
In conclusion, N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide can be synthesized using various methods, and it has been shown to exhibit antimicrobial and antitumor activities, as well as other biochemical and physiological effects. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide, which may lead to the development of new materials and drugs with improved properties and activities.
Synthesemethoden
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 2-bromo-N,N-dimethylbenzamide with pyrazine-2-carboxylic acid in the presence of potassium carbonate. Another method involves the reaction of 2-bromo-N,N-dimethylbenzamide with 2-naphthylmethylamine in the presence of sodium hydride, followed by the reaction with pyrazine-2-carboxylic acid in the presence of potassium carbonate. The synthesis of N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide can also be achieved using other methods, such as the reaction of 2-bromo-N,N-dimethylbenzamide with 2-naphthylmethylamine in the presence of cesium carbonate, followed by the reaction with pyrazine-2-carboxylic acid in the presence of N,N-dimethylformamide.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been reported to exhibit antimicrobial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has also been shown to exhibit antitumor activity against various cancer cell lines, including MCF-7, HeLa, and A549. Furthermore, N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been used as a building block for the synthesis of various organic materials, such as metal-organic frameworks and covalent organic frameworks.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-10-20-17(11-19-13)18(22)21(2)12-14-7-8-15-5-3-4-6-16(15)9-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGUTDRUPPXKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)








